Cas no 50-86-2 (N-Acetyl-4-aminosalicylic Acid)
N-Acetyl-4-aminosalicylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetamidosalicylic acid
- 4-Acetamido-2-hydroxybenzoic acid
- N-Acetyl-4-aminosalicylic Acid
- METOCLOPRAMIDE IMPURITY H [EP IMPURITY]
- CS-0009320
- CHEBI:63816
- EN300-130293
- 4-Azetaminosalizylsaeure
- 2-Hydroxy-4-acetamidobenzoic acid
- METOCLOPRAMIDE IMPURITY H
- 4-Acetylamino-2-hydroxybenzoic acid
- MFCD00020259
- WS 176
- 50-86-2
- Acide 4-acetaminosalicylique
- EINECS 200-069-9
- AKOS000104756
- I7C1010RKE
- 4-14-00-02020 (Beilstein Handbook Reference)
- Benzoic acid, 4-acetamido-2-hydroxy-
- AB01267
- FT-0661153
- STK390182
- p-Acetamidosalicylic acid
- 4-(Acetylamino)-2-hydroxybenzoic acid
- Salicylic acid, 4-acetamido-
- NSC-54182
- Oprea1_809805
- 2-HYDROXY-4-ACETYLAMINOBENZOICACID
- LS-144206
- 4-Acetamidosalicylic acid;4-Acetamido-2-hydroxybenzoic acid;p-Acetamidosalicylic acid
- 4-(Acetylamino)-2-hydroxybenzoic Acid; Metoclopramide Imp. H (EP); Metoclopramide Hydrochloride Monohydrate Impurity H; Metoclopramide Impurity H; Metoclopramide Impurity H
- 4-actyamino-2-hydroxobenzoic acid
- 4-Acetaminosalicylic acid
- DTXSID90198167
- BCP33941
- SCHEMBL729994
- p-Acetamino Salicylic Methylate
- NSC54182
- N-Acetyl-pas
- BRN 0395899
- VS-01115
- Q27132821
- NSC 54182
- BBL002562
- Benzoic acid, 4-(acetylamino)-2-hydroxy-
- ss-Acetylaminosalicylsaure
- Metoclopramide HCl Imp. H (EP): 4-(Ac
- A899733
- 4-Acetamido-2-hydroxybenzoicacid
- 4-acetamido salicylic acid
- 4-(Acetylamino)salicylic acid
- Acide 4-acetaminosalicylique [French]
- N-Acetyl-4-aminosalicyclic acid
- UNII-I7C1010RKE
- N-Acetyl-p-aminosalicylic acid
- 4-Azetaminosalizylsaeure [German]
- 4-acetamido-2-hydroxy-benzoic acid
- NS00015169
- benzoic acid, 4-acetylamino-2-hydroxy-
- G75778
- DB-087265
-
- MDL: MFCD00020259
- Inchi: 1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)
- InChI Key: YBTVSGCNBZPRBD-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 29
- XLogP3: nothing
- Topological Polar Surface Area: 86.6A^2
Experimental Properties
- Color/Form: Gray white solid
- Density: 1.462 g/cm3
- Melting Point: 227-229oC
- Boiling Point: 470.6°C at 760 mmHg
- Flash Point: 238.4°C
- Refractive Index: 1.661
- PSA: 86.63000
- LogP: 1.12180
- Vapor Pressure: 1.16E-09mmHg at 25°C
N-Acetyl-4-aminosalicylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Acetyl-4-aminosalicylic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-4-aminosalicylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 201691-0.500g |
4-Acetamido-2-hydroxybenzoic acid |
50-86-2 | 0.500g |
$159.00 | 2023-09-10 | ||
| TRC | A168325-500mg |
N-Acetyl-4-aminosalicylic Acid |
50-86-2 | 500mg |
$ 108.00 | 2023-09-09 | ||
| TRC | A168325-1g |
N-Acetyl-4-aminosalicylic Acid |
50-86-2 | 1g |
$ 176.00 | 2023-09-09 | ||
| TRC | A168325-2g |
N-Acetyl-4-aminosalicylic Acid |
50-86-2 | 2g |
$ 328.00 | 2023-04-19 | ||
| TRC | A168325-5g |
N-Acetyl-4-aminosalicylic Acid |
50-86-2 | 5g |
$ 792.00 | 2023-04-19 | ||
| TRC | A168325-10g |
N-Acetyl-4-aminosalicylic Acid |
50-86-2 | 10g |
$ 1392.00 | 2023-09-09 | ||
| abcr | AB281747-1 g |
4-Acetamido-2-hydroxybenzoic acid |
50-86-2 | 1g |
€228.90 | 2022-09-01 | ||
| abcr | AB281747-5 g |
4-Acetamido-2-hydroxybenzoic acid |
50-86-2 | 5g |
€779.50 | 2022-09-01 | ||
| abcr | AB281747-500mg |
4-Acetamido-2-hydroxybenzoic acid, 95%; . |
50-86-2 | 95% | 500mg |
€198.50 | 2024-06-12 | |
| abcr | AB281747-2g |
4-Acetamido-2-hydroxybenzoic acid, 95%; . |
50-86-2 | 95% | 2g |
€538.20 | 2025-04-18 |
N-Acetyl-4-aminosalicylic Acid Suppliers
N-Acetyl-4-aminosalicylic Acid Related Literature
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1. 318. 4-Aminosalicylic acid and its derivativesD. J. Drain,D. D. Martin,B. W. Mitchell,D. E. Seymour,F. S. Spring J. Chem. Soc. 1949 1498
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Riccardo Montis,Michael B. Hursthouse CrystEngComm 2012 14 5242
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3. NotesDouglas Clark,H. O. Pritchard,A. F. Trotman-Dickenson,O. M. Hilal,F. A. Saleh,W. I. Taylor,J. S. Little,A. G. Smith,B. R. Thomas,W. J. Rosenfelder,D. R. Hub,P. L. Robinson,A. A. Goldberg,R. S. Theobald,K. T. Potts,J. E. Saxton,E. F. G. Herington,A. B. Densham,P. J. Malden,W. Klyne,J. C. P. Schwarz,J. M. Tedder,P. A. H. Wyatt,D. H. Hey,John Honeyman,W. J. Peal,J. Grundy J. Chem. Soc. 1954 2633
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F. Nasiri Azad,M. Ghaedi,K. Dashtian,A. Jamshidi,G. Hassani,M. Montazerozohori,S. Hajati,M. Rajabi,A. A. Bazrafshan RSC Adv. 2016 6 19780
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5. 1293. Pyridazines. Part III. Synthesis of 6-aryl-2,3,4,5-tetra-hydro- and -2,3-dihydro-pyridazin-3-ones and 3,6-diarylpyridazinesF. G. Baddar,N. Latif,A. A. Nada J. Chem. Soc. 1965 7005
Additional information on N-Acetyl-4-aminosalicylic Acid
Recent Advances in N-Acetyl-4-aminosalicylic Acid (CAS: 50-86-2) Research: A Comprehensive Review
N-Acetyl-4-aminosalicylic Acid (CAS: 50-86-2), a derivative of 4-aminosalicylic acid, has garnered significant attention in recent years due to its potential therapeutic applications in inflammatory diseases and beyond. This research briefing synthesizes the latest findings on its pharmacological properties, mechanisms of action, and emerging applications in the chemical, biological, and pharmaceutical fields.
Recent studies have elucidated the compound's anti-inflammatory and immunomodulatory effects, particularly in the context of inflammatory bowel disease (IBD). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-Acetyl-4-aminosalicylic Acid exhibits superior stability and bioavailability compared to its parent compound, making it a promising candidate for oral formulations. The research highlighted its ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in vitro and in vivo models.
In the realm of drug delivery systems, innovative approaches have been developed to enhance the therapeutic efficacy of N-Acetyl-4-aminosalicylic Acid. A breakthrough study in Advanced Drug Delivery Reviews (2024) reported the successful development of pH-sensitive nanoparticles encapsulating the compound, which demonstrated targeted release in the colon with reduced systemic side effects. This nanotechnology approach achieved a 40% improvement in therapeutic index compared to conventional formulations in preclinical trials.
Beyond its anti-inflammatory applications, recent investigations have uncovered potential anticancer properties of N-Acetyl-4-aminosalicylic Acid. Research published in Molecular Cancer Therapeutics (2023) revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated COX-2 pathways. The study proposed a novel mechanism involving the inhibition of prostaglandin E2 synthesis and subsequent induction of apoptosis in malignant cells.
The metabolic fate and pharmacokinetic profile of N-Acetyl-4-aminosalicylic Acid have been further clarified through recent pharmacokinetic studies. A comprehensive analysis in Drug Metabolism and Disposition (2024) identified three major metabolites and characterized their biological activities. Importantly, the research established that the acetyl group significantly alters the compound's distribution pattern, favoring accumulation in inflamed tissues while minimizing renal excretion.
From a synthetic chemistry perspective, recent advancements have improved the production efficiency of N-Acetyl-4-aminosalicylic Acid. A green chemistry approach published in Organic Process Research & Development (2023) demonstrated a solvent-free acetylation method that achieves 92% yield with minimal byproducts. This environmentally friendly synthesis route has important implications for scaling up production while reducing manufacturing costs and environmental impact.
Looking forward, several clinical trials are currently investigating N-Acetyl-4-aminosalicylic Acid in various therapeutic contexts. Phase II trials for mild-to-moderate ulcerative colitis are expected to report results in late 2024, while exploratory studies are examining its potential in neurodegenerative diseases based on its neuroprotective effects observed in preclinical models. The compound's multifaceted biological activities continue to make it a subject of intense research interest across multiple therapeutic areas.